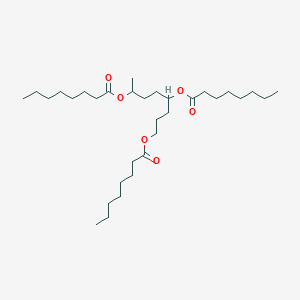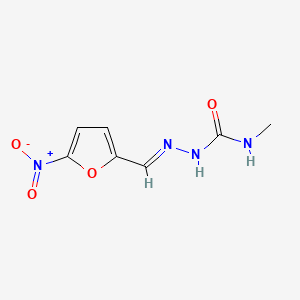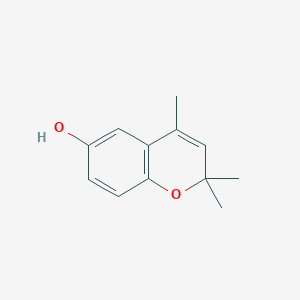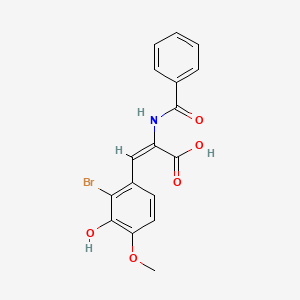
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamido group, a bromo-substituted phenyl ring, and a prop-2-enoic acid moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido group.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation and Methoxylation:
Formation of the Prop-2-enoic Acid Moiety: This involves the reaction of the substituted phenyl compound with acrylic acid or its derivatives under suitable conditions to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-benzamido-3-(2-chloro-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- (E)-2-benzamido-3-(2-fluoro-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- (E)-2-benzamido-3-(2-iodo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The combination of the benzamido group, hydroxyl, and methoxy substituents further enhances its potential for diverse applications.
Properties
CAS No. |
6284-38-4 |
|---|---|
Molecular Formula |
C17H14BrNO5 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H14BrNO5/c1-24-13-8-7-11(14(18)15(13)20)9-12(17(22)23)19-16(21)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,19,21)(H,22,23)/b12-9+ |
InChI Key |
TYPNITVHOXISAO-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)Br)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



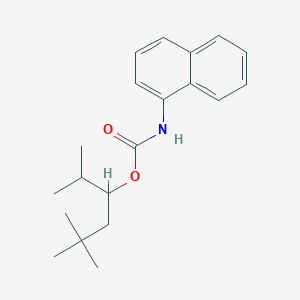
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)

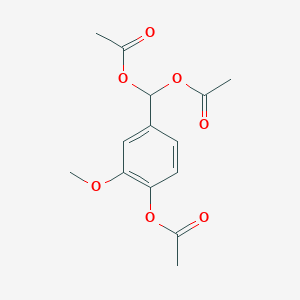
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)


